![molecular formula C11H8N4O2S B2357383 (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid CAS No. 24838-13-9](/img/structure/B2357383.png)
(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C11H8N4O2S and a molecular weight of 260.27 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new ligand was derived from 5H-[1,2,4]triazino[5,6-b]indol-3-amine and 2-hydroxy-1-naphthaldehyde . This ligand was used for the synthesis of metal complexes by the addition of Ni(II)/Cu(II) metal sulfates and 2,2′ bipyridine or 1,10 phenanthroline in a 1:1:1 molar ratio .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by elemental analysis and spectroscopic methods (FT-IR, ToF-MS, 1H NMR, 13C NMR), molar conductance, and magnetic moment determination . The Ni(II) complexes adopt the square planar geometry and Cu(II) complexes acquire distorted octahedral arrangement .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the in vitro DNA binding behavior of ligand and metal complexes was explored by fluorescence spectral and ethidium bromide studies .Aplicaciones Científicas De Investigación
DNA Binding and Interaction
The compound’s structure suggests potential interactions with DNA. In a study by Alanazi et al., a related ligand, 1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol (HL), was synthesized and characterized along with its Ni(II) and Cu(II) complexes. These complexes were found to interact with DNA via non-covalent groove binding and electrostatic interactions. Notably, complexes 2 and 4 exhibited strong binding ability with DNA, as indicated by higher binding constants .
Human Serum Albumin (HSA) Binding
The same study explored the interaction of HL and its metal complexes (1–4) with human serum albumin (HSA). Conformational modulations were observed in the Trp-214 microenvironments within the subdomain IIA pocket of HSA. This information is relevant for understanding the compound’s potential impact on protein binding and transport in biological systems .
Antibacterial Activity
While specific data on the compound itself may be limited, related 1,2,3-triazoles have been synthesized and evaluated for their in vitro antibacterial activities. These compounds were screened against various bacterial strains, providing insights into their potential as antimicrobial agents .
Cytotoxicity
In another study, substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio] derivatives were assessed for cytotoxicity. The results indicated considerable cytotoxicity, suggesting that compounds with similar structural features, including our target compound, may exhibit similar effects .
Potential Chemotherapeutic Agents
The design of new pharmacophoric motifs that recognize DNA is crucial for developing chemotherapeutic agents. The combination of triazine ring-bearing indole structures, as seen in our compound, offers a synergistic effect. Further functionalization with intercalating moieties (e.g., phenanthroline or bipyridine) could enhance the compound’s biological activity .
Molecular Docking Studies
Although not directly studied for our compound, molecular docking studies could provide insights into its binding modes with specific enzyme active sites. Such investigations are valuable for understanding potential therapeutic targets .
Mecanismo De Acción
Target of Action
The primary targets of (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid are DNA and Human Serum Albumin (HSA) . The compound interacts with these targets, leading to changes in their structure and function.
Mode of Action
The compound interacts with DNA via non-covalent groove binding and electrostatic interactions . This interaction leads to conformational changes in the DNA structure. In addition, the compound also binds to HSA, causing conformational modulations in the Trp-214 microenvironments in the subdomain IIA pocket .
Biochemical Pathways
The interaction of the compound with dna and hsa suggests that it may influence the transcription and translation processes within the cell .
Result of Action
The interaction of the compound with DNA and HSA leads to changes in their structure and function . These changes can potentially affect the transcription and translation processes within the cell, leading to alterations in gene expression and protein synthesis .
Action Environment
The efficacy and stability of (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid can be influenced by various environmental factors. For instance, the presence of metal ions can affect the compound’s cytotoxicity
Safety and Hazards
Direcciones Futuras
The future directions in the study of “(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields. The design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents .
Propiedades
IUPAC Name |
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c16-8(17)5-18-11-13-10-9(14-15-11)6-3-1-2-4-7(6)12-10/h1-4H,5H2,(H,16,17)(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTWYBLOBBPUIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

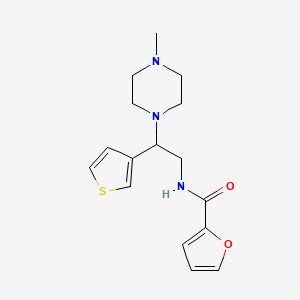

![tert-butyl N-[(2S)-2-azidopropyl]carbamate](/img/structure/B2357306.png)
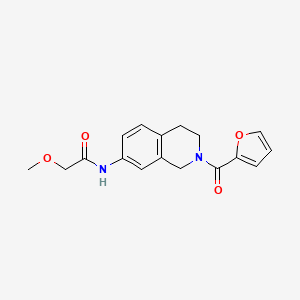
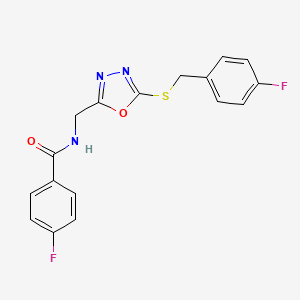
![tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2357311.png)
![4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2357313.png)
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)
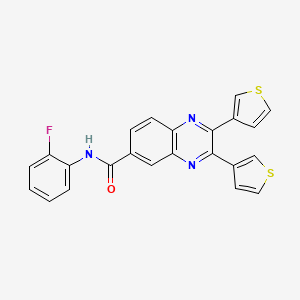
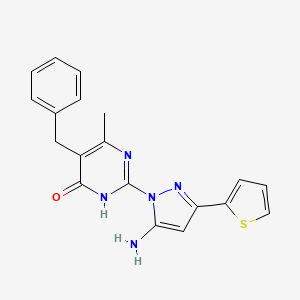
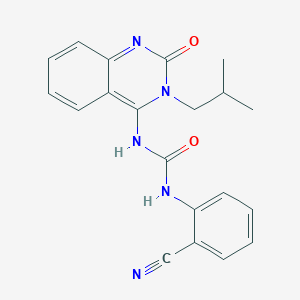
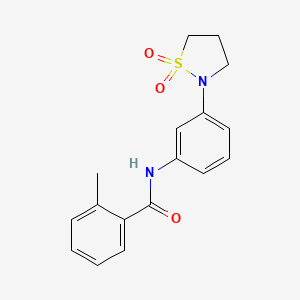
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2357322.png)
